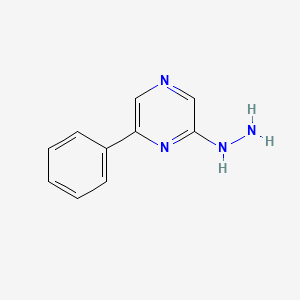![molecular formula C7H10N2O2S B13879912 N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide CAS No. 37014-15-6](/img/structure/B13879912.png)
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-aminothiazole with methoxymethyl chloride under basic conditions to form the intermediate, which is then acetylated using acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
N-Methoxy-N-methylacetamide: A related compound with similar structural features but different functional groups.
2-Aminothiazole: The parent compound of the thiazole family, used in various synthetic applications.
Thiazole: The basic heterocyclic structure that forms the core of many biologically active compounds.
Uniqueness: N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxymethyl group enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
37014-15-6 |
|---|---|
Molekularformel |
C7H10N2O2S |
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H10N2O2S/c1-5(10)8-7-9-6(3-11-2)4-12-7/h4H,3H2,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
LTOBCBAGCJDMDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=CS1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)
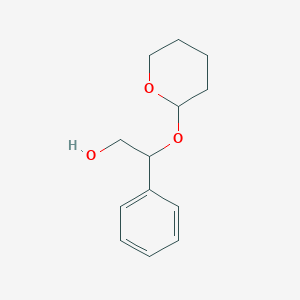
![N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13879847.png)
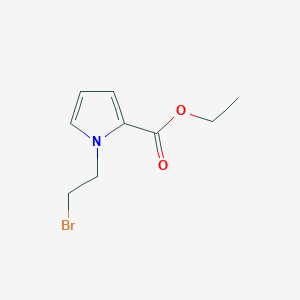
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
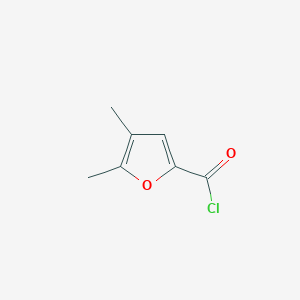
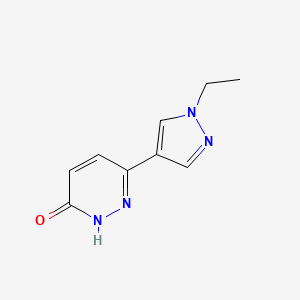
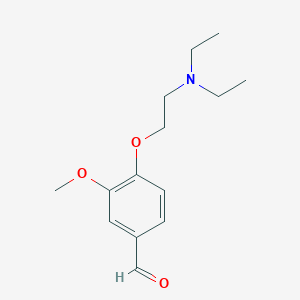
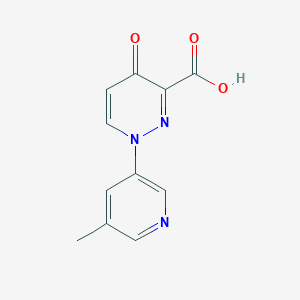
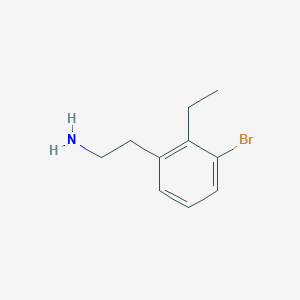
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
